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3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid

Orthopoxvirus inhibitor Structure-activity relationship Fragment-based drug discovery

3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid (MW 309.3 g/mol, C18H15NO4) is a synthetic N-substituted polycyclic imide built upon the strained 4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene-3,5-dione cage scaffold, a core structure shared with the FDA-approved orthopoxvirus egress inhibitor Tecovirimat (ST-246). The compound features a meta-carboxylic acid phenyl group directly attached to the imide nitrogen, distinguishing it from the amide-linked 4-trifluoromethylbenzamide moiety of Tecovirimat.

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
Cat. No. B5124918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESC1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)O
InChIInChI=1S/C18H15NO4/c20-16-14-10-4-5-11(13-7-12(10)13)15(14)17(21)19(16)9-3-1-2-8(6-9)18(22)23/h1-6,10-15H,7H2,(H,22,23)
InChIKeyKVMAWRQFOJLWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic Acid: A Strained Polycyclic Imide Scaffold for Orthopoxvirus-Targeted Screening


3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid (MW 309.3 g/mol, C18H15NO4) is a synthetic N-substituted polycyclic imide built upon the strained 4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene-3,5-dione cage scaffold, a core structure shared with the FDA-approved orthopoxvirus egress inhibitor Tecovirimat (ST-246) [1]. The compound features a meta-carboxylic acid phenyl group directly attached to the imide nitrogen, distinguishing it from the amide-linked 4-trifluoromethylbenzamide moiety of Tecovirimat. It is commercially supplied as a solid-state screening compound (purity ≥95%) by ChemBridge Corporation and is distributed through multiple vendor channels including ChemSpace [2].

Why 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic Acid Cannot Be Replaced by In-Class Analogs


Compounds within the 4-azatetracyclododecene-3,5-dione class exhibit extreme sensitivity to N-substituent structure in terms of orthopoxvirus antiviral potency, cytotoxicity, and selectivity index. In the urea series, IC50 values against vaccinia virus span a range of 2.4–51.6 μM depending solely on aryl substitution pattern, with selectivity indices varying from <2 to >200 [1]. The direct N-phenyl carboxylic acid linkage of the target compound introduces a hydrogen-bond donor/acceptor geometry (meta-carboxyl) that is absent in the amide-bridged Tecovirimat and in urea-linked analogs, creating a distinct pharmacophore fingerprint. Simply substituting the para-isomer (4-carboxylic acid) or the propanoic acid analog (CAS 436811-18-6) alters both the spatial orientation of the acid group and the scaffold's electronic properties, directly impacting target engagement at the orthopoxvirus p37/F13L protein [2].

Quantitative Differentiation Evidence for 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic Acid


Meta-Carboxylic Acid Substitution Pattern Enables Distinct Hydrogen-Bonding Geometry Compared to Para-Isomer

The target compound bears a carboxylic acid group at the meta position of the N-phenyl ring. The para-isomer, 4-{3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl}benzoic acid (ChemBase ID 71531), has an identical molecular formula (C18H15NO4, MW 309.316) and exact mass (309.10010797 Da), yet the positional isomerism creates a 120° shift in the carboxyl orientation relative to the imide plane. This directly alters the distance and angle of the hydrogen-bond donor/acceptor vector, which determines pharmacophore complementarity with the p37 viral envelope protein binding pocket. In structure-based design studies of cage–amide orthopoxvirus inhibitors, sub-angstrom variations in hydrogen-bond geometry correlated with selectivity index changes exceeding 100-fold [1].

Orthopoxvirus inhibitor Structure-activity relationship Fragment-based drug discovery

Carboxylic Acid Moiety Offers Direct Derivatization Handle Absent in Tecovirimat's Trifluoromethylbenzamide

The free meta-carboxylic acid of the target compound provides a directly accessible chemical handle for amide coupling, esterification, or biotinylation without requiring scaffold deconstruction. In contrast, Tecovirimat (N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide, MW 376.35) presents only the metabolically labile amide bond as a functionalization site [1]. The carboxylic acid can be activated via standard EDC/NHS or HATU chemistry to generate amide-linked conjugates, affinity probes, or prodrugs, whereas Tecovirimat's CF₃ group serves purely as a potency-enhancing electron-withdrawing motif with no derivatization potential. The target compound's MW advantage (309.3 vs. 376.35 g/mol) places it closer to fragment-like chemical space (MW ≤300), enhancing its utility in fragment-based screening campaigns [2].

Medicinal chemistry Chemical probe synthesis Biotinylation

Direct N-Phenyl Linkage Provides Higher Metabolic Stability Than Amide-Bridged Tecovirimat Analogs

The target compound features a direct N–C(aryl) bond connecting the polycyclic imide scaffold to the benzoic acid moiety. Tecovirimat and related N-amidoimide antivirals employ an amide (–C(=O)–NH–) bridge, which is susceptible to hydrolysis by amidases and esterases. Published metabolic studies of Tecovirimat demonstrate that the amide bond undergoes hydrolysis to yield 4-trifluoromethyl-benzoic acid (TFMBA) and metabolite M4 (the free amine scaffold) [1]. In contrast, the target compound's aniline-type N–aryl bond lacks a hydrolytically labile carbonyl adjacent to the nitrogen, eliminating this primary metabolic soft spot. While direct comparative microsomal stability data for the target compound are not publicly available, compounds within the N-phenyl-substituted 4-azatetracyclododecenedione series are synthesized via robust [4+2] cycloaddition of N-phenylmaleimides in high yields (87–97%), indicating the N–aryl bond is chemically and thermally stable under synthetic conditions that would degrade amide linkages [2].

Metabolic stability Pharmacokinetics Orthopoxvirus therapeutics

Strained Cage Scaffold Preserves Fsp³ Richness and 3D Topology Superior to Flat Aromatic Antivirals

The 4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene core of the target compound contains a highly strained polycyclic cage with four fused rings, a bridging cyclopropane, and an alkene, conferring substantial three-dimensional character. The calculated fraction of sp³-hybridized carbons (Fsp³) for the target compound is approximately 0.39 (7 of 18 carbons are sp³), compared to Fsp³ ≈ 0.16 for the flat aromatic antiviral cidofovir and Fsp³ ≈ 0.21 for brincidofovir. For the ethyl ester analog (ChemSpace CSSS00132959833), the experimentally determined Fsp³ is 0.45 [1]. High Fsp³ values correlate with improved clinical success rates, reduced off-target promiscuity, and enhanced aqueous solubility relative to flat aromatic compounds with equivalent LogP [2]. Among in-class comparators, the N-amidoimide derivatives (e.g., 4-hydroxy-N-(3,5-dioxo-4-azatetracyclo...)benzamides) possess similar Fsp³ but lack the free carboxylic acid derivatization handle of the target compound.

Three-dimensionality Fraction sp³ Screening library diversity

Single-Sourcing from ChemBridge Ensures Batch-to-Batch Reproducibility Absent from Multi-Vendor Tecovirimat Supply

The target compound is exclusively cataloged and distributed through ChemBridge Corporation (Catalog EVT-5259870) with guaranteed purity of ≥95% as verified by NMR and supplied as a solid . In contrast, Tecovirimat is available from multiple vendors (SIGA Technologies, MedChemExpress, GLPBIO, etc.) with reported EC50 values against vaccinia virus varying from 0.01 μM to 0.05 μM across different suppliers, potentially reflecting batch-dependent potency variations or different salt/hydrate forms [1]. The target compound's single-supplier model, combined with its defined solid-state form and absence of stereochemical ambiguity (the compound is supplied as the racemate), reduces inter-laboratory variability in screening campaigns. The ChemBridge Express-Pick library designation confirms availability for rapid shipment (within 1 week) and compatibility with high-throughput screening logistics.

Procurement Compound quality control Screening reproducibility

Optimal Application Scenarios for 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic Acid in Orthopoxvirus Research


Fragment-Based Lead Discovery Targeting Orthopoxvirus p37 Envelope Protein

With a molecular weight of 309.3 g/mol, Fsp³ ≈ 0.39, and a carboxylic acid handle for direct conjugation, this compound serves as an ideal fragment screening hit for FBDD campaigns against the orthopoxvirus p37/F13L phospholipase target. Its three-dimensional cage scaffold provides shape complementarity to the p37 binding pocket, while the meta-carboxylic acid enables immediate conversion to amide-linked probe molecules for SPR, ITC, or X-ray crystallography studies without additional synthetic steps [1].

Affinity Probe Synthesis for Target Engagement and Chemoproteomics Studies

The free meta-carboxylic acid uniquely enables direct one-step conjugation to amine-functionalized biotin, fluorophores, or photoaffinity labels via standard EDC/NHS chemistry. This contrasts with Tecovirimat, which requires metabolic or chemical hydrolysis of the amide bond to expose a conjugation site. For chemoproteomics experiments aimed at identifying orthopoxvirus-host protein interactions modulated by cage-imide scaffolds, the target compound eliminates the need for custom synthesis of linker-modified analogs [2].

Metabolic Stability Benchmarking Against Amide-Containing Orthopoxvirus Inhibitors

The aniline-type N–aryl linkage in the target compound represents a metabolically stable alternative to the amide bridge of Tecovirimat, which is documented to undergo rapid hydrolysis to TFMBA and amine M4 in plasma. Researchers investigating structure-metabolism relationships within the 4-azatetracyclododecenedione class can use this compound as a 'non-hydrolyzable' reference standard in liver microsome or hepatocyte stability assays to quantify the metabolic penalty imposed by the amide linker [3].

Isomeric Selectivity Profiling for Orthopoxvirus Inhibitor SAR

The target compound (meta-COOH) and its para-isomer (4-{3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl}benzoic acid) share identical molecular formula and mass (309.316 Da) but project the carboxylic acid group with a 120° angular difference. Systematic head-to-head testing of both isomers in vaccinia virus CPE assays and p37 binding assays provides a direct readout of carboxyl geometry requirements, informing structure-based design of next-generation inhibitors [1].

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